Ro4491533

Description

Properties

CAS No. |

579482-31-8 |

|---|---|

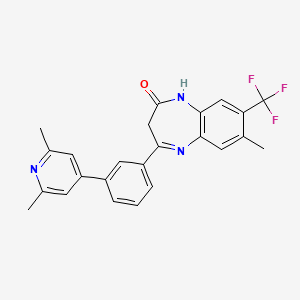

Molecular Formula |

C24H20F3N3O |

Molecular Weight |

423.4 g/mol |

IUPAC Name |

4-[3-(2,6-dimethyl-4-pyridinyl)phenyl]-7-methyl-8-(trifluoromethyl)-1,3-dihydro-1,5-benzodiazepin-2-one |

InChI |

InChI=1S/C24H20F3N3O/c1-13-7-21-22(11-19(13)24(25,26)27)30-23(31)12-20(29-21)17-6-4-5-16(10-17)18-8-14(2)28-15(3)9-18/h4-11H,12H2,1-3H3,(H,30,31) |

InChI Key |

LYTVXCQQTLUEQR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1C(F)(F)F)NC(=O)CC(=N2)C3=CC=CC(=C3)C4=CC(=NC(=C4)C)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

4-(3-(2,6-dimethylpyridin-4-yl)phenyl)-7-methyl-8-trifluoromethyl-1,3-dihydrobenzo(b)(1,4)diazepin-2-one RO4491533 |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Mechanism of Action of Ro4491533: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ro4491533 is a potent and selective negative allosteric modulator (NAM) of the group II metabotropic glutamate (B1630785) receptors (mGluR2 and mGluR3). This technical guide provides an in-depth overview of the mechanism of action of this compound, summarizing key in vitro and in vivo experimental findings. The document details the compound's binding and functional activity, its effects in preclinical models of depression, and its pharmacokinetic profile. Experimental protocols for pivotal assays are provided to facilitate the replication and extension of these findings. Visual diagrams of signaling pathways and experimental workflows are included to offer a clear and comprehensive understanding of the pharmacological properties of this compound.

Introduction

Metabotropic glutamate receptors (mGluRs) are a class of G protein-coupled receptors that play a crucial modulatory role in synaptic transmission and neuronal excitability throughout the central nervous system. The group II mGluRs, comprising mGluR2 and mGluR3, are predominantly located presynaptically, where their activation leads to an inhibition of neurotransmitter release. These receptors have emerged as promising therapeutic targets for various neurological and psychiatric disorders. This compound has been identified as a selective NAM for mGluR2 and mGluR3, offering a tool to probe the therapeutic potential of antagonizing this signaling pathway.

In Vitro Pharmacology

This compound exhibits potent and selective negative allosteric modulation of mGluR2 and mGluR3. Its mechanism has been characterized through a series of in vitro assays that assess its binding affinity and functional antagonism of glutamate-induced signaling.

Binding Affinity and Specificity

While specific Ki values for this compound binding to mGluR2 and mGluR3 are not extensively reported in the public domain, its high affinity is inferred from its potent functional effects. Studies have confirmed that this compound is equipotent at both mGluR2 and mGluR3 and lacks activity at other mGluR subtypes, highlighting its selectivity for group II mGluRs.[1]

Functional Assays

The negative allosteric modulatory properties of this compound have been demonstrated in key functional assays that measure the downstream consequences of mGluR2/3 activation.

This compound effectively blocks the increase in intracellular calcium concentration induced by the activation of mGluR2/3 by glutamate.[1] This assay is a direct measure of the compound's ability to antagonize receptor signaling.

In cell membranes expressing recombinant human or rat mGluR2, this compound completely blocks the glutamate-induced binding of [35S]GTPγS.[1] This assay provides a quantitative measure of the inhibition of G protein activation, a proximal event in the mGluR signaling cascade.

Table 1: Summary of In Vitro Functional Activity of this compound

| Assay | Receptor | Effect of this compound |

| Glutamate-Induced Ca2+ Mobilization | mGluR2/3 | Complete blockade of glutamate-induced signaling[1] |

| [35S]GTPγS Binding | Human and Rat mGluR2 | Complete blockade of glutamate-induced binding[1] |

In Vivo Pharmacology

The in vivo effects of this compound have been investigated in rodent models to assess its therapeutic potential, particularly for depression.

Antidepressant-Like Activity

This compound has demonstrated antidepressant-like effects in established preclinical models.

In C57Bl6/J mice, this compound dose-dependently reduced the immobility time in the forced swim test, an effect indicative of antidepressant potential.[1]

This compound was also active in the tail suspension test in a helpless (H) strain of mice, a genetic model of depression, further supporting its antidepressant-like profile.[1]

Table 2: Summary of In Vivo Antidepressant-Like Effects of this compound

| Model | Species | Effect of this compound |

| Forced Swim Test | C57Bl6/J Mice | Dose-dependent reduction in immobility time[1] |

| Tail Suspension Test | Helpless (H) Mice | Active in reducing immobility[1] |

Pharmacokinetics

This compound exhibits acceptable pharmacokinetic properties in rodents, demonstrating its suitability for in vivo studies.

Table 3: Pharmacokinetic Parameters of this compound in Rodents

| Parameter | Value | Species |

| Oral Bioavailability (F) | 30% | Mice and Rats[1] |

| Brain Penetration (CSF conc/total plasma conc ratio) | 0.8 | Mice and Rats[1] |

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of action and experimental procedures, the following diagrams have been generated using Graphviz.

Detailed Experimental Protocols

Glutamate-Induced Ca2+ Mobilization Assay

-

Cell Culture: Cells stably expressing recombinant human or rat mGluR2 or mGluR3 are cultured in appropriate media.

-

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution.

-

Compound Incubation: Cells are pre-incubated with varying concentrations of this compound or vehicle control.

-

Glutamate Stimulation: A fixed concentration of glutamate is added to the cells to stimulate the receptor.

-

Data Acquisition: Changes in intracellular calcium levels are measured using a fluorescence plate reader.

-

Data Analysis: The inhibitory effect of this compound is determined by comparing the fluorescence signal in treated versus untreated wells. IC50 values are calculated from the concentration-response curves.

[35S]GTPγS Binding Assay

-

Membrane Preparation: Cell membranes are prepared from cells expressing the mGluR2 or mGluR3 receptor.

-

Assay Buffer: The assay is performed in a buffer containing GDP, MgCl2, and NaCl.

-

Incubation: Membranes are incubated with varying concentrations of this compound, a fixed concentration of glutamate, and [35S]GTPγS.

-

Termination: The binding reaction is terminated by rapid filtration through glass fiber filters.

-

Scintillation Counting: The amount of bound [35S]GTPγS retained on the filters is quantified using a scintillation counter.

-

Data Analysis: The inhibition of glutamate-stimulated [35S]GTPγS binding by this compound is calculated, and IC50 values are determined.

Forced Swim Test (FST) in Mice

-

Apparatus: A cylindrical container filled with water (25 ± 1°C) to a depth that prevents the mouse from touching the bottom or escaping.

-

Acclimation: Mice are allowed to acclimate to the testing room for at least 1 hour before the test.

-

Drug Administration: this compound or vehicle is administered orally at various doses 60 minutes prior to the test.

-

Test Procedure: Each mouse is placed individually in the water cylinder for a 6-minute session.

-

Scoring: The duration of immobility (floating without struggling) is recorded during the last 4 minutes of the test.

-

Data Analysis: The mean immobility time for each treatment group is compared to the vehicle control group.

Tail Suspension Test (TST) in Mice

-

Apparatus: A device from which a mouse can be suspended by its tail.

-

Acclimation: Mice are acclimated to the testing room.

-

Drug Administration: this compound or vehicle is administered orally prior to the test.

-

Test Procedure: The mouse's tail is attached to a suspension bar with adhesive tape, and the mouse is suspended for a 6-minute period.

-

Scoring: The total time the mouse remains immobile is recorded.

-

Data Analysis: The mean immobility time for the this compound-treated groups is compared to the vehicle control.

Conclusion

This compound is a valuable pharmacological tool for investigating the roles of mGluR2 and mGluR3 in the central nervous system. Its potent and selective negative allosteric modulatory activity, coupled with its favorable pharmacokinetic profile and antidepressant-like effects in preclinical models, underscores the therapeutic potential of targeting group II mGluRs. The data and protocols presented in this guide provide a comprehensive resource for researchers in the field of neuroscience and drug discovery.

References

Unraveling the Mechanism of Action of Ro4491533: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ro4491533 is a potent and selective negative allosteric modulator (NAM) of the group II metabotropic glutamate receptors (mGluR2 and mGluR3). This technical guide provides an in-depth overview of the mechanism of action of this compound, summarizing key in vitro and in vivo experimental findings. The document details the compound's binding and functional activity, its effects in preclinical models of depression, and its pharmacokinetic profile. Experimental protocols for pivotal assays are provided to facilitate the replication and extension of these findings. Visual diagrams of signaling pathways and experimental workflows are included to offer a clear and comprehensive understanding of the pharmacological properties of this compound.

Introduction

Metabotropic glutamate receptors (mGluRs) are a class of G protein-coupled receptors that play a crucial modulatory role in synaptic transmission and neuronal excitability throughout the central nervous system. The group II mGluRs, comprising mGluR2 and mGluR3, are predominantly located presynaptically, where their activation leads to an inhibition of neurotransmitter release. These receptors have emerged as promising therapeutic targets for various neurological and psychiatric disorders. This compound has been identified as a selective NAM for mGluR2 and mGluR3, offering a tool to probe the therapeutic potential of antagonizing this signaling pathway.

In Vitro Pharmacology

This compound exhibits potent and selective negative allosteric modulation of mGluR2 and mGluR3. Its mechanism has been characterized through a series of in vitro assays that assess its binding affinity and functional antagonism of glutamate-induced signaling.

Binding Affinity and Specificity

While specific Ki values for this compound binding to mGluR2 and mGluR3 are not extensively reported in the public domain, its high affinity is inferred from its potent functional effects. Studies have confirmed that this compound is equipotent at both mGluR2 and mGluR3 and lacks activity at other mGluR subtypes, highlighting its selectivity for group II mGluRs.[1]

Functional Assays

The negative allosteric modulatory properties of this compound have been demonstrated in key functional assays that measure the downstream consequences of mGluR2/3 activation.

This compound effectively blocks the increase in intracellular calcium concentration induced by the activation of mGluR2/3 by glutamate.[1] This assay is a direct measure of the compound's ability to antagonize receptor signaling.

In cell membranes expressing recombinant human or rat mGluR2, this compound completely blocks the glutamate-induced binding of [35S]GTPγS.[1] This assay provides a quantitative measure of the inhibition of G protein activation, a proximal event in the mGluR signaling cascade.

Table 1: Summary of In Vitro Functional Activity of this compound

| Assay | Receptor | Effect of this compound |

| Glutamate-Induced Ca2+ Mobilization | mGluR2/3 | Complete blockade of glutamate-induced signaling[1] |

| [35S]GTPγS Binding | Human and Rat mGluR2 | Complete blockade of glutamate-induced binding[1] |

In Vivo Pharmacology

The in vivo effects of this compound have been investigated in rodent models to assess its therapeutic potential, particularly for depression.

Antidepressant-Like Activity

This compound has demonstrated antidepressant-like effects in established preclinical models.

In C57Bl6/J mice, this compound dose-dependently reduced the immobility time in the forced swim test, an effect indicative of antidepressant potential.[1]

This compound was also active in the tail suspension test in a helpless (H) strain of mice, a genetic model of depression, further supporting its antidepressant-like profile.[1]

Table 2: Summary of In Vivo Antidepressant-Like Effects of this compound

| Model | Species | Effect of this compound |

| Forced Swim Test | C57Bl6/J Mice | Dose-dependent reduction in immobility time[1] |

| Tail Suspension Test | Helpless (H) Mice | Active in reducing immobility[1] |

Pharmacokinetics

This compound exhibits acceptable pharmacokinetic properties in rodents, demonstrating its suitability for in vivo studies.

Table 3: Pharmacokinetic Parameters of this compound in Rodents

| Parameter | Value | Species |

| Oral Bioavailability (F) | 30% | Mice and Rats[1] |

| Brain Penetration (CSF conc/total plasma conc ratio) | 0.8 | Mice and Rats[1] |

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of action and experimental procedures, the following diagrams have been generated using Graphviz.

Detailed Experimental Protocols

Glutamate-Induced Ca2+ Mobilization Assay

-

Cell Culture: Cells stably expressing recombinant human or rat mGluR2 or mGluR3 are cultured in appropriate media.

-

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution.

-

Compound Incubation: Cells are pre-incubated with varying concentrations of this compound or vehicle control.

-

Glutamate Stimulation: A fixed concentration of glutamate is added to the cells to stimulate the receptor.

-

Data Acquisition: Changes in intracellular calcium levels are measured using a fluorescence plate reader.

-

Data Analysis: The inhibitory effect of this compound is determined by comparing the fluorescence signal in treated versus untreated wells. IC50 values are calculated from the concentration-response curves.

[35S]GTPγS Binding Assay

-

Membrane Preparation: Cell membranes are prepared from cells expressing the mGluR2 or mGluR3 receptor.

-

Assay Buffer: The assay is performed in a buffer containing GDP, MgCl2, and NaCl.

-

Incubation: Membranes are incubated with varying concentrations of this compound, a fixed concentration of glutamate, and [35S]GTPγS.

-

Termination: The binding reaction is terminated by rapid filtration through glass fiber filters.

-

Scintillation Counting: The amount of bound [35S]GTPγS retained on the filters is quantified using a scintillation counter.

-

Data Analysis: The inhibition of glutamate-stimulated [35S]GTPγS binding by this compound is calculated, and IC50 values are determined.

Forced Swim Test (FST) in Mice

-

Apparatus: A cylindrical container filled with water (25 ± 1°C) to a depth that prevents the mouse from touching the bottom or escaping.

-

Acclimation: Mice are allowed to acclimate to the testing room for at least 1 hour before the test.

-

Drug Administration: this compound or vehicle is administered orally at various doses 60 minutes prior to the test.

-

Test Procedure: Each mouse is placed individually in the water cylinder for a 6-minute session.

-

Scoring: The duration of immobility (floating without struggling) is recorded during the last 4 minutes of the test.

-

Data Analysis: The mean immobility time for each treatment group is compared to the vehicle control group.

Tail Suspension Test (TST) in Mice

-

Apparatus: A device from which a mouse can be suspended by its tail.

-

Acclimation: Mice are acclimated to the testing room.

-

Drug Administration: this compound or vehicle is administered orally prior to the test.

-

Test Procedure: The mouse's tail is attached to a suspension bar with adhesive tape, and the mouse is suspended for a 6-minute period.

-

Scoring: The total time the mouse remains immobile is recorded.

-

Data Analysis: The mean immobility time for the this compound-treated groups is compared to the vehicle control.

Conclusion

This compound is a valuable pharmacological tool for investigating the roles of mGluR2 and mGluR3 in the central nervous system. Its potent and selective negative allosteric modulatory activity, coupled with its favorable pharmacokinetic profile and antidepressant-like effects in preclinical models, underscores the therapeutic potential of targeting group II mGluRs. The data and protocols presented in this guide provide a comprehensive resource for researchers in the field of neuroscience and drug discovery.

References

Ro4491533: An In-depth Technical Guide for Researchers

An overview of the potent and selective mGluR2/3 negative allosteric modulator, Ro4491533, detailing its chemical properties, pharmacological profile, and the experimental methodologies used in its characterization.

Introduction

This compound is a novel small molecule that has garnered significant interest in the field of neuroscience research. It acts as a potent and selective negative allosteric modulator (NAM) of group II metabotropic glutamate (B1630785) receptors (mGluR2 and mGluR3).[1] These receptors are implicated in the modulation of glutamatergic neurotransmission and have emerged as promising therapeutic targets for a range of neuropsychiatric disorders, most notably major depressive disorder. This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological characteristics of this compound, with a focus on the detailed experimental protocols used to elucidate its mechanism of action and in vivo efficacy.

Chemical Structure and Properties

This compound, with the IUPAC name 4-[3-(2,6-dimethylpyridin-4-yl)phenyl]-7-methyl-8-trifluoromethyl-1,3-dihydrobenzo[b][1][2]diazepin-2-one, is a structurally complex molecule. Its chemical identity and key physicochemical properties are summarized in the table below.

| Property | Value |

| IUPAC Name | 4-[3-(2,6-dimethylpyridin-4-yl)phenyl]-7-methyl-8-trifluoromethyl-1,3-dihydrobenzo[b][1][2]diazepin-2-one |

| Molecular Formula | C₂₄H₂₀F₃N₃O |

| Molar Mass | 423.439 g/mol |

| SMILES | Cc1cc(cc(c1)C)c2ccc(cc2)C3=NCC(=O)Nc4cc(c(cc4N=3)C)C(F)(F)F |

| InChI Key | LYTVXCQQTLUEQR-UHFFFAOYSA-N |

Pharmacological Properties

This compound functions as a negative allosteric modulator, meaning it binds to a site on the mGluR2/3 receptors distinct from the glutamate binding site and reduces the receptor's response to glutamate.[1] This modulation of the glutamatergic system is believed to underlie its observed antidepressant-like effects in preclinical models.

In Vitro Pharmacology

The in vitro activity of this compound has been characterized through various functional assays. It demonstrates high potency and selectivity for mGluR2 and mGluR3, with no significant activity at other mGluR subtypes.

| Parameter | Value | Cell Line/System | Reference |

| IC₅₀ (mGluR2) | Not explicitly stated in provided abstracts | Recombinant cell lines | [1] |

| IC₅₀ (mGluR3) | Not explicitly stated in provided abstracts | Recombinant cell lines | [1] |

| Selectivity | No activity at other mGluR subtypes | Recombinant cell lines | [1] |

| Mechanism of Action | Negative Allosteric Modulator | Cellular and membrane-based assays | [1] |

In Vivo Pharmacology & Pharmacokinetics

In vivo studies have demonstrated the antidepressant-like efficacy of this compound in established rodent models of depression. Furthermore, its pharmacokinetic profile indicates good oral bioavailability and brain penetration, which are crucial properties for a centrally acting therapeutic agent.[1]

| Parameter | Value | Species | Reference |

| Forced Swim Test | Dose-dependently reduced immobility time | C57Bl6/J mice | [1] |

| Tail Suspension Test | Active | Helpless (H) mice | [1] |

| Oral Bioavailability (F) | 30% | Mice and Rats | [1] |

| Brain Penetrance (CSF conc/total plasma conc ratio) | 0.8% | Mice and Rats | [1] |

Mechanism of Action: Signaling Pathway

Group II metabotropic glutamate receptors (mGluR2 and mGluR3) are G-protein coupled receptors that couple to the Gαi/o subunit. Activation of these receptors by the endogenous ligand glutamate typically leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. As a negative allosteric modulator, this compound binds to the 7-transmembrane domain of the receptor and attenuates this signaling cascade. This reduction in the inhibitory tone on glutamate release is thought to be a key mechanism underlying its antidepressant effects.

Key Experimental Protocols

The following sections provide detailed methodologies for the key in vitro and in vivo assays used to characterize this compound, based on the procedures described in the primary literature.

In Vitro Assays

This assay measures the functional consequence of receptor activation by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins.

Materials:

-

Cell membranes expressing recombinant human or rat mGluR2 or mGluR3

-

Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4

-

GDP (Guanosine 5'-diphosphate)

-

[³⁵S]GTPγS (radioligand)

-

Unlabeled GTPγS (for non-specific binding determination)

-

This compound and glutamate

-

96-well filter plates and cell harvester

-

Scintillation counter

Procedure:

-

Thaw cell membranes on ice and resuspend in assay buffer.

-

In a 96-well plate, add assay buffer, GDP (final concentration typically 10-30 µM), and varying concentrations of this compound.

-

Add the cell membrane preparation to each well.

-

Add a sub-maximal concentration of glutamate to stimulate the receptor.

-

Initiate the binding reaction by adding [³⁵S]GTPγS (final concentration typically 0.1-0.5 nM).

-

For non-specific binding control wells, add a high concentration of unlabeled GTPγS (e.g., 10 µM).

-

Incubate the plate at 30°C for 60 minutes with gentle agitation.

-

Terminate the reaction by rapid filtration through the filter plates using a cell harvester.

-

Wash the filters multiple times with ice-cold assay buffer.

-

Dry the filter plates and measure the radioactivity in each well using a scintillation counter.

-

Data is analyzed to determine the IC₅₀ of this compound in inhibiting glutamate-stimulated [³⁵S]GTPγS binding.

This assay is used to measure changes in intracellular calcium concentrations following receptor activation, particularly for Gq-coupled receptors or Gi/o-coupled receptors co-expressed with a promiscuous G-protein like Gα15.

Materials:

-

HEK293 cells co-expressing the mGluR2 or mGluR3 receptor and a promiscuous G-protein (e.g., Gα15).

-

Culture medium (e.g., DMEM with 10% FBS).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay buffer (e.g., HBSS with 20 mM HEPES).

-

This compound and glutamate.

-

Fluorescence plate reader with kinetic reading capabilities.

Procedure:

-

Plate the cells in a 96-well or 384-well black-walled, clear-bottom plate and culture overnight.

-

Load the cells with the calcium-sensitive dye according to the manufacturer's instructions (typically for 1 hour at 37°C).

-

Wash the cells with assay buffer to remove excess dye.

-

Add varying concentrations of this compound to the wells and incubate for a short period.

-

Place the plate in the fluorescence reader and measure the baseline fluorescence.

-

Add a stimulating concentration of glutamate to the wells.

-

Immediately begin kinetic measurement of fluorescence changes over time.

-

Data is analyzed to determine the inhibitory effect of this compound on glutamate-induced calcium mobilization.

In Vivo Assays

The FST is a widely used behavioral test to screen for antidepressant-like activity in rodents.

Apparatus:

-

A transparent cylindrical container (e.g., 25 cm high, 10 cm in diameter).

-

Water maintained at 23-25°C, filled to a depth where the animal cannot touch the bottom or escape.

Procedure:

-

Administer this compound or vehicle to the mice (e.g., orally) at a predetermined time before the test (e.g., 60 minutes).

-

Gently place each mouse individually into the cylinder of water.

-

The total test duration is typically 6 minutes.

-

Record the behavior of the mouse, specifically the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water.

-

An automated tracking system or a trained observer can be used for scoring.

-

A reduction in the duration of immobility is indicative of an antidepressant-like effect.

The TST is another common behavioral assay for assessing antidepressant-like activity in mice.

Apparatus:

-

A suspension box or a horizontal bar from which the mice can be suspended.

-

Adhesive tape.

Procedure:

-

Administer this compound or vehicle to the mice at a specified time before the test.

-

Suspend each mouse individually by its tail from the bar using adhesive tape, ensuring the tape is secured approximately 1-2 cm from the tip of the tail. The mouse should be suspended high enough so that it cannot reach any surfaces.

-

The test duration is typically 6 minutes.

-

Observe and record the total duration of immobility. Immobility is defined as the absence of any limb or body movements, except for those caused by respiration.

-

Scoring can be done manually by a trained observer or using an automated system.

-

A decrease in the total time of immobility suggests an antidepressant-like effect.

Conclusion

This compound is a valuable research tool for investigating the role of mGluR2 and mGluR3 in the central nervous system. Its well-characterized pharmacological profile as a potent and selective negative allosteric modulator, combined with its demonstrated in vivo efficacy in models of depression, makes it a compound of significant interest for the development of novel therapeutics for mood disorders. The detailed experimental protocols provided in this guide offer a foundation for researchers aiming to further explore the properties and potential applications of this compound and related compounds.

References

Ro4491533: An In-depth Technical Guide for Researchers

An overview of the potent and selective mGluR2/3 negative allosteric modulator, Ro4491533, detailing its chemical properties, pharmacological profile, and the experimental methodologies used in its characterization.

Introduction

This compound is a novel small molecule that has garnered significant interest in the field of neuroscience research. It acts as a potent and selective negative allosteric modulator (NAM) of group II metabotropic glutamate receptors (mGluR2 and mGluR3).[1] These receptors are implicated in the modulation of glutamatergic neurotransmission and have emerged as promising therapeutic targets for a range of neuropsychiatric disorders, most notably major depressive disorder. This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological characteristics of this compound, with a focus on the detailed experimental protocols used to elucidate its mechanism of action and in vivo efficacy.

Chemical Structure and Properties

This compound, with the IUPAC name 4-[3-(2,6-dimethylpyridin-4-yl)phenyl]-7-methyl-8-trifluoromethyl-1,3-dihydrobenzo[b][1][2]diazepin-2-one, is a structurally complex molecule. Its chemical identity and key physicochemical properties are summarized in the table below.

| Property | Value |

| IUPAC Name | 4-[3-(2,6-dimethylpyridin-4-yl)phenyl]-7-methyl-8-trifluoromethyl-1,3-dihydrobenzo[b][1][2]diazepin-2-one |

| Molecular Formula | C₂₄H₂₀F₃N₃O |

| Molar Mass | 423.439 g/mol |

| SMILES | Cc1cc(cc(c1)C)c2ccc(cc2)C3=NCC(=O)Nc4cc(c(cc4N=3)C)C(F)(F)F |

| InChI Key | LYTVXCQQTLUEQR-UHFFFAOYSA-N |

Pharmacological Properties

This compound functions as a negative allosteric modulator, meaning it binds to a site on the mGluR2/3 receptors distinct from the glutamate binding site and reduces the receptor's response to glutamate.[1] This modulation of the glutamatergic system is believed to underlie its observed antidepressant-like effects in preclinical models.

In Vitro Pharmacology

The in vitro activity of this compound has been characterized through various functional assays. It demonstrates high potency and selectivity for mGluR2 and mGluR3, with no significant activity at other mGluR subtypes.

| Parameter | Value | Cell Line/System | Reference |

| IC₅₀ (mGluR2) | Not explicitly stated in provided abstracts | Recombinant cell lines | [1] |

| IC₅₀ (mGluR3) | Not explicitly stated in provided abstracts | Recombinant cell lines | [1] |

| Selectivity | No activity at other mGluR subtypes | Recombinant cell lines | [1] |

| Mechanism of Action | Negative Allosteric Modulator | Cellular and membrane-based assays | [1] |

In Vivo Pharmacology & Pharmacokinetics

In vivo studies have demonstrated the antidepressant-like efficacy of this compound in established rodent models of depression. Furthermore, its pharmacokinetic profile indicates good oral bioavailability and brain penetration, which are crucial properties for a centrally acting therapeutic agent.[1]

| Parameter | Value | Species | Reference |

| Forced Swim Test | Dose-dependently reduced immobility time | C57Bl6/J mice | [1] |

| Tail Suspension Test | Active | Helpless (H) mice | [1] |

| Oral Bioavailability (F) | 30% | Mice and Rats | [1] |

| Brain Penetrance (CSF conc/total plasma conc ratio) | 0.8% | Mice and Rats | [1] |

Mechanism of Action: Signaling Pathway

Group II metabotropic glutamate receptors (mGluR2 and mGluR3) are G-protein coupled receptors that couple to the Gαi/o subunit. Activation of these receptors by the endogenous ligand glutamate typically leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. As a negative allosteric modulator, this compound binds to the 7-transmembrane domain of the receptor and attenuates this signaling cascade. This reduction in the inhibitory tone on glutamate release is thought to be a key mechanism underlying its antidepressant effects.

Key Experimental Protocols

The following sections provide detailed methodologies for the key in vitro and in vivo assays used to characterize this compound, based on the procedures described in the primary literature.

In Vitro Assays

This assay measures the functional consequence of receptor activation by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins.

Materials:

-

Cell membranes expressing recombinant human or rat mGluR2 or mGluR3

-

Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4

-

GDP (Guanosine 5'-diphosphate)

-

[³⁵S]GTPγS (radioligand)

-

Unlabeled GTPγS (for non-specific binding determination)

-

This compound and glutamate

-

96-well filter plates and cell harvester

-

Scintillation counter

Procedure:

-

Thaw cell membranes on ice and resuspend in assay buffer.

-

In a 96-well plate, add assay buffer, GDP (final concentration typically 10-30 µM), and varying concentrations of this compound.

-

Add the cell membrane preparation to each well.

-

Add a sub-maximal concentration of glutamate to stimulate the receptor.

-

Initiate the binding reaction by adding [³⁵S]GTPγS (final concentration typically 0.1-0.5 nM).

-

For non-specific binding control wells, add a high concentration of unlabeled GTPγS (e.g., 10 µM).

-

Incubate the plate at 30°C for 60 minutes with gentle agitation.

-

Terminate the reaction by rapid filtration through the filter plates using a cell harvester.

-

Wash the filters multiple times with ice-cold assay buffer.

-

Dry the filter plates and measure the radioactivity in each well using a scintillation counter.

-

Data is analyzed to determine the IC₅₀ of this compound in inhibiting glutamate-stimulated [³⁵S]GTPγS binding.

This assay is used to measure changes in intracellular calcium concentrations following receptor activation, particularly for Gq-coupled receptors or Gi/o-coupled receptors co-expressed with a promiscuous G-protein like Gα15.

Materials:

-

HEK293 cells co-expressing the mGluR2 or mGluR3 receptor and a promiscuous G-protein (e.g., Gα15).

-

Culture medium (e.g., DMEM with 10% FBS).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay buffer (e.g., HBSS with 20 mM HEPES).

-

This compound and glutamate.

-

Fluorescence plate reader with kinetic reading capabilities.

Procedure:

-

Plate the cells in a 96-well or 384-well black-walled, clear-bottom plate and culture overnight.

-

Load the cells with the calcium-sensitive dye according to the manufacturer's instructions (typically for 1 hour at 37°C).

-

Wash the cells with assay buffer to remove excess dye.

-

Add varying concentrations of this compound to the wells and incubate for a short period.

-

Place the plate in the fluorescence reader and measure the baseline fluorescence.

-

Add a stimulating concentration of glutamate to the wells.

-

Immediately begin kinetic measurement of fluorescence changes over time.

-

Data is analyzed to determine the inhibitory effect of this compound on glutamate-induced calcium mobilization.

In Vivo Assays

The FST is a widely used behavioral test to screen for antidepressant-like activity in rodents.

Apparatus:

-

A transparent cylindrical container (e.g., 25 cm high, 10 cm in diameter).

-

Water maintained at 23-25°C, filled to a depth where the animal cannot touch the bottom or escape.

Procedure:

-

Administer this compound or vehicle to the mice (e.g., orally) at a predetermined time before the test (e.g., 60 minutes).

-

Gently place each mouse individually into the cylinder of water.

-

The total test duration is typically 6 minutes.

-

Record the behavior of the mouse, specifically the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water.

-

An automated tracking system or a trained observer can be used for scoring.

-

A reduction in the duration of immobility is indicative of an antidepressant-like effect.

The TST is another common behavioral assay for assessing antidepressant-like activity in mice.

Apparatus:

-

A suspension box or a horizontal bar from which the mice can be suspended.

-

Adhesive tape.

Procedure:

-

Administer this compound or vehicle to the mice at a specified time before the test.

-

Suspend each mouse individually by its tail from the bar using adhesive tape, ensuring the tape is secured approximately 1-2 cm from the tip of the tail. The mouse should be suspended high enough so that it cannot reach any surfaces.

-

The test duration is typically 6 minutes.

-

Observe and record the total duration of immobility. Immobility is defined as the absence of any limb or body movements, except for those caused by respiration.

-

Scoring can be done manually by a trained observer or using an automated system.

-

A decrease in the total time of immobility suggests an antidepressant-like effect.

Conclusion

This compound is a valuable research tool for investigating the role of mGluR2 and mGluR3 in the central nervous system. Its well-characterized pharmacological profile as a potent and selective negative allosteric modulator, combined with its demonstrated in vivo efficacy in models of depression, makes it a compound of significant interest for the development of novel therapeutics for mood disorders. The detailed experimental protocols provided in this guide offer a foundation for researchers aiming to further explore the properties and potential applications of this compound and related compounds.

References

Ro4491533: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ro4491533 is a potent and selective negative allosteric modulator (NAM) of group II metabotropic glutamate (B1630785) receptors (mGluR2 and mGluR3), developed by Hoffmann-La Roche.[1][2] It has demonstrated antidepressant-like effects in preclinical models, suggesting its potential as a novel therapeutic agent for depressive disorders.[1][3] This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound, including its mechanism of action, key quantitative data, and detailed experimental protocols.

Discovery and Chemical Properties

This compound, with the chemical name 4-[3-(2,6-dimethylpyridin-4-yl)phenyl]-7-methyl-8-trifluoromethyl-1,3-dihydrobenzo[b][1][3]diazepin-2-one, was identified as a novel compound with high potency and selectivity for mGluR2 and mGluR3.[1][4] Its development was part of a research program focused on identifying non-competitive antagonists for group II mGluRs.[5][6]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 4-[3-(2,6-dimethylpyridin-4-yl)phenyl]-7-methyl-8-(trifluoromethyl)-1,3-dihydro-1,5-benzodiazepin-2-one | [4] |

| Molecular Formula | C24H20F3N3O | [4] |

| Molecular Weight | 423.43 g/mol | [4] |

| CAS Number | 579482-31-8 | [4] |

Synthesis

The synthesis of this compound has been reported by Woltering et al. in 2010, as cited in subsequent biological studies.[1][3] While the full detailed synthetic route from a primary chemical literature source is not publicly available, the general class of dihydrobenzo[1][3]diazepin-2-one derivatives has been synthesized through established medicinal chemistry approaches.[5][7]

Mechanism of Action and Signaling Pathway

This compound acts as a negative allosteric modulator, binding to a site on the mGluR2 and mGluR3 receptors that is distinct from the orthosteric glutamate binding site.[5][8] This binding does not directly block glutamate but rather reduces the receptor's response to glutamate, thereby inhibiting its downstream signaling.[5] Group II mGluRs are G-protein coupled receptors (GPCRs) that canonically couple to the Gi/o signaling pathway, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.

The antidepressant-like effects of this compound are thought to be mediated by the disinhibition of glutamate release in key brain regions like the prefrontal cortex.[9][10] By blocking the inhibitory presynaptic mGluR2/3 autoreceptors, this compound may lead to an increase in synaptic glutamate levels, which in turn could activate postsynaptic AMPA and NMDA receptors, promoting pathways associated with neuroplasticity and antidepressant responses, such as the mTOR and BDNF signaling cascades.

Quantitative Biological Data

This compound has been characterized in a variety of in vitro and in vivo assays to determine its potency, selectivity, and pharmacokinetic profile.

Table 2: In Vitro Activity of this compound

| Assay | Receptor/Cell Line | Result | Reference |

| Ca2+ Mobilization | Cells expressing human or rat mGluR2 | Complete block of glutamate-induced response | [1] |

| [35S]GTPγS Binding | Cells expressing human or rat mGluR2 | Complete block of glutamate-induced accumulation | [1] |

| Receptor Selectivity | Other mGluR subtypes | No activity | [1] |

Table 3: Pharmacokinetic Properties of this compound in Rodents

| Parameter | Species | Value | Reference |

| Oral Bioavailability (F) | Mouse, Rat | 30% | [1] |

| Brain Penetration (CSF/total plasma conc. ratio) | Mouse, Rat | 0.8 | [1] |

Table 4: In Vivo Efficacy of this compound in Rodent Models of Depression

| Model | Species | Effect | Reference |

| Forced Swim Test | C57Bl6/J Mice | Dose-dependent reduction in immobility time | [1] |

| Tail Suspension Test | Helpless (H) Mice | Active in reducing immobility | [1] |

| Reversal of Agonist-Induced Hypolocomotion | Rodents | Reversed the effects of LY379268 | [1] |

Detailed Experimental Protocols

In Vitro Ca2+ Mobilization Assay

This assay measures the ability of a compound to inhibit glutamate-induced increases in intracellular calcium in cells expressing mGluR2 or mGluR3.

-

Cell Culture: HEK293 cells stably expressing human or rat mGluR2 or mGluR3 are cultured in appropriate media.

-

Cell Plating: Cells are seeded into 96-well black-walled, clear-bottom plates and grown to confluence.

-

Dye Loading: The growth medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution for 1 hour at 37°C.

-

Compound Addition: The dye solution is removed, and the cells are washed. This compound or vehicle is added to the wells at various concentrations and incubated for a specified period.

-

Glutamate Stimulation and Measurement: The plate is placed in a fluorescence plate reader. Glutamate is added to the wells to stimulate the receptors, and the fluorescence intensity is measured over time.

-

Data Analysis: The increase in fluorescence upon glutamate stimulation is calculated. The inhibitory effect of this compound is determined by comparing the response in the presence and absence of the compound. IC50 values are calculated from the concentration-response curves.

[35S]GTPγS Binding Assay

This assay measures the functional coupling of mGluR2/3 to G-proteins by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to cell membranes upon receptor activation.

-

Membrane Preparation: Membranes are prepared from cells expressing mGluR2 or mGluR3 or from native brain tissue.

-

Assay Buffer: The assay is performed in a buffer containing HEPES, MgCl2, and NaCl.

-

Incubation: Membranes are incubated with varying concentrations of this compound, a fixed concentration of glutamate, and [35S]GTPγS.

-

Termination and Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters.

-

Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The specific binding of [35S]GTPγS is calculated by subtracting non-specific binding (in the presence of excess unlabeled GTPγS). The inhibitory effect of this compound is determined, and IC50 values are calculated.

Mouse Forced Swim Test

This is a widely used behavioral assay to screen for antidepressant-like activity.

-

Apparatus: A transparent cylindrical container (e.g., 25 cm high, 10 cm in diameter) is filled with water (23-25°C) to a depth where the mouse cannot touch the bottom with its tail or paws.

-

Acclimation: Animals are habituated to the testing room for at least 1 hour before the experiment.

-

Drug Administration: this compound or vehicle is administered to the mice (e.g., by oral gavage) at a specified time before the test (e.g., 60 minutes).

-

Test Procedure: Each mouse is individually placed in the water-filled cylinder for a 6-minute session.

-

Behavioral Scoring: The session is videotaped, and the duration of immobility (floating without struggling) is scored, typically during the last 4 minutes of the test.

-

Data Analysis: The immobility time for the drug-treated group is compared to the vehicle-treated group. A significant reduction in immobility time is indicative of an antidepressant-like effect.

Conclusion

This compound is a valuable research tool for investigating the role of mGluR2 and mGluR3 in the central nervous system. Its potent and selective negative allosteric modulatory activity, coupled with its favorable pharmacokinetic profile and demonstrated efficacy in preclinical models of depression, highlights the therapeutic potential of targeting group II mGluRs for the treatment of mood disorders. Further research into the detailed molecular interactions and long-term effects of this compound will be crucial for its potential clinical development.

References

- 1. Characterization of an mGluR2/3 negative allosteric modulator in rodent models of depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of a Selective and CNS Penetrant Negative Allosteric Modulator of Metabotropic Glutamate Receptor Subtype 3 with Antidepressant and Anxiolytic Activity in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Ro-4491533 | C24H20F3N3O | CID 11158623 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. A novel family of potent negative allosteric modulators of group II metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Redirecting [linkinghub.elsevier.com]

- 7. 6-(2-Chloro-6-fluorophenyl)-9-[4-(dimethylamino)phenyl]-3-methyl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one | C28H27ClFN3O | CID 45271543 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Positive and negative allosteric modulation of metabotropic glutamate receptors: emerging therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mGlu2 and mGlu3 Negative Allosteric Modulators Divergently Enhance Thalamocortical Transmission and Exert Rapid Antidepressant-like Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

Ro4491533: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ro4491533 is a potent and selective negative allosteric modulator (NAM) of group II metabotropic glutamate receptors (mGluR2 and mGluR3), developed by Hoffmann-La Roche.[1][2] It has demonstrated antidepressant-like effects in preclinical models, suggesting its potential as a novel therapeutic agent for depressive disorders.[1][3] This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound, including its mechanism of action, key quantitative data, and detailed experimental protocols.

Discovery and Chemical Properties

This compound, with the chemical name 4-[3-(2,6-dimethylpyridin-4-yl)phenyl]-7-methyl-8-trifluoromethyl-1,3-dihydrobenzo[b][1][3]diazepin-2-one, was identified as a novel compound with high potency and selectivity for mGluR2 and mGluR3.[1][4] Its development was part of a research program focused on identifying non-competitive antagonists for group II mGluRs.[5][6]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 4-[3-(2,6-dimethylpyridin-4-yl)phenyl]-7-methyl-8-(trifluoromethyl)-1,3-dihydro-1,5-benzodiazepin-2-one | [4] |

| Molecular Formula | C24H20F3N3O | [4] |

| Molecular Weight | 423.43 g/mol | [4] |

| CAS Number | 579482-31-8 | [4] |

Synthesis

The synthesis of this compound has been reported by Woltering et al. in 2010, as cited in subsequent biological studies.[1][3] While the full detailed synthetic route from a primary chemical literature source is not publicly available, the general class of dihydrobenzo[1][3]diazepin-2-one derivatives has been synthesized through established medicinal chemistry approaches.[5][7]

Mechanism of Action and Signaling Pathway

This compound acts as a negative allosteric modulator, binding to a site on the mGluR2 and mGluR3 receptors that is distinct from the orthosteric glutamate binding site.[5][8] This binding does not directly block glutamate but rather reduces the receptor's response to glutamate, thereby inhibiting its downstream signaling.[5] Group II mGluRs are G-protein coupled receptors (GPCRs) that canonically couple to the Gi/o signaling pathway, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.

The antidepressant-like effects of this compound are thought to be mediated by the disinhibition of glutamate release in key brain regions like the prefrontal cortex.[9][10] By blocking the inhibitory presynaptic mGluR2/3 autoreceptors, this compound may lead to an increase in synaptic glutamate levels, which in turn could activate postsynaptic AMPA and NMDA receptors, promoting pathways associated with neuroplasticity and antidepressant responses, such as the mTOR and BDNF signaling cascades.

Quantitative Biological Data

This compound has been characterized in a variety of in vitro and in vivo assays to determine its potency, selectivity, and pharmacokinetic profile.

Table 2: In Vitro Activity of this compound

| Assay | Receptor/Cell Line | Result | Reference |

| Ca2+ Mobilization | Cells expressing human or rat mGluR2 | Complete block of glutamate-induced response | [1] |

| [35S]GTPγS Binding | Cells expressing human or rat mGluR2 | Complete block of glutamate-induced accumulation | [1] |

| Receptor Selectivity | Other mGluR subtypes | No activity | [1] |

Table 3: Pharmacokinetic Properties of this compound in Rodents

| Parameter | Species | Value | Reference |

| Oral Bioavailability (F) | Mouse, Rat | 30% | [1] |

| Brain Penetration (CSF/total plasma conc. ratio) | Mouse, Rat | 0.8 | [1] |

Table 4: In Vivo Efficacy of this compound in Rodent Models of Depression

| Model | Species | Effect | Reference |

| Forced Swim Test | C57Bl6/J Mice | Dose-dependent reduction in immobility time | [1] |

| Tail Suspension Test | Helpless (H) Mice | Active in reducing immobility | [1] |

| Reversal of Agonist-Induced Hypolocomotion | Rodents | Reversed the effects of LY379268 | [1] |

Detailed Experimental Protocols

In Vitro Ca2+ Mobilization Assay

This assay measures the ability of a compound to inhibit glutamate-induced increases in intracellular calcium in cells expressing mGluR2 or mGluR3.

-

Cell Culture: HEK293 cells stably expressing human or rat mGluR2 or mGluR3 are cultured in appropriate media.

-

Cell Plating: Cells are seeded into 96-well black-walled, clear-bottom plates and grown to confluence.

-

Dye Loading: The growth medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution for 1 hour at 37°C.

-

Compound Addition: The dye solution is removed, and the cells are washed. This compound or vehicle is added to the wells at various concentrations and incubated for a specified period.

-

Glutamate Stimulation and Measurement: The plate is placed in a fluorescence plate reader. Glutamate is added to the wells to stimulate the receptors, and the fluorescence intensity is measured over time.

-

Data Analysis: The increase in fluorescence upon glutamate stimulation is calculated. The inhibitory effect of this compound is determined by comparing the response in the presence and absence of the compound. IC50 values are calculated from the concentration-response curves.

[35S]GTPγS Binding Assay

This assay measures the functional coupling of mGluR2/3 to G-proteins by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to cell membranes upon receptor activation.

-

Membrane Preparation: Membranes are prepared from cells expressing mGluR2 or mGluR3 or from native brain tissue.

-

Assay Buffer: The assay is performed in a buffer containing HEPES, MgCl2, and NaCl.

-

Incubation: Membranes are incubated with varying concentrations of this compound, a fixed concentration of glutamate, and [35S]GTPγS.

-

Termination and Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters.

-

Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The specific binding of [35S]GTPγS is calculated by subtracting non-specific binding (in the presence of excess unlabeled GTPγS). The inhibitory effect of this compound is determined, and IC50 values are calculated.

Mouse Forced Swim Test

This is a widely used behavioral assay to screen for antidepressant-like activity.

-

Apparatus: A transparent cylindrical container (e.g., 25 cm high, 10 cm in diameter) is filled with water (23-25°C) to a depth where the mouse cannot touch the bottom with its tail or paws.

-

Acclimation: Animals are habituated to the testing room for at least 1 hour before the experiment.

-

Drug Administration: this compound or vehicle is administered to the mice (e.g., by oral gavage) at a specified time before the test (e.g., 60 minutes).

-

Test Procedure: Each mouse is individually placed in the water-filled cylinder for a 6-minute session.

-

Behavioral Scoring: The session is videotaped, and the duration of immobility (floating without struggling) is scored, typically during the last 4 minutes of the test.

-

Data Analysis: The immobility time for the drug-treated group is compared to the vehicle-treated group. A significant reduction in immobility time is indicative of an antidepressant-like effect.

Conclusion

This compound is a valuable research tool for investigating the role of mGluR2 and mGluR3 in the central nervous system. Its potent and selective negative allosteric modulatory activity, coupled with its favorable pharmacokinetic profile and demonstrated efficacy in preclinical models of depression, highlights the therapeutic potential of targeting group II mGluRs for the treatment of mood disorders. Further research into the detailed molecular interactions and long-term effects of this compound will be crucial for its potential clinical development.

References

- 1. Characterization of an mGluR2/3 negative allosteric modulator in rodent models of depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of a Selective and CNS Penetrant Negative Allosteric Modulator of Metabotropic Glutamate Receptor Subtype 3 with Antidepressant and Anxiolytic Activity in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Ro-4491533 | C24H20F3N3O | CID 11158623 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. A novel family of potent negative allosteric modulators of group II metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Redirecting [linkinghub.elsevier.com]

- 7. 6-(2-Chloro-6-fluorophenyl)-9-[4-(dimethylamino)phenyl]-3-methyl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one | C28H27ClFN3O | CID 45271543 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Positive and negative allosteric modulation of metabotropic glutamate receptors: emerging therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mGlu2 and mGlu3 Negative Allosteric Modulators Divergently Enhance Thalamocortical Transmission and Exert Rapid Antidepressant-like Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

Ro4491533 as a negative allosteric modulator of mGluR2/3

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Ro4491533 is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptors 2 and 3 (mGluR2 and mGluR3).[1][2][3] As a non-competitive antagonist, it binds to a site on the receptor distinct from the orthosteric site where the endogenous ligand, glutamate, binds. This allosteric modulation results in a reduction of the receptor's response to glutamate.[4] this compound is equipotent at both mGluR2 and mGluR3 and displays no significant activity at other mGluR subtypes.[1][2][3] Preclinical studies have demonstrated its potential as a novel therapeutic agent, particularly for the treatment of depression, exhibiting rapid antidepressant-like effects in various rodent models.[1][2][5] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, pharmacological properties, experimental protocols, and key in vivo data.

Pharmacological Profile

This compound's primary mechanism of action is the negative allosteric modulation of mGluR2 and mGluR3. These receptors are G-protein coupled receptors (GPCRs) that, upon activation by glutamate, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By binding to an allosteric site within the transmembrane domain of the receptor, this compound reduces the affinity and/or efficacy of glutamate, thereby attenuating this signaling cascade.[6][7] This action is believed to contribute to its antidepressant effects by increasing glutamatergic transmission in key brain regions, a mechanism shared with other rapid-acting antidepressants like ketamine.[5][8]

Quantitative Data

The following tables summarize the available quantitative data for this compound.

| Receptor Subtype | Assay Type | Parameter | Value | Species | Reference |

| mGluR2 | GTPγS Binding | IC50 | Not explicitly stated, but described as potent | Human/Rat | [1] |

| mGluR3 | GTPγS Binding | IC50 | Not explicitly stated, but described as potent and equipotent to mGluR2 | Human/Rat | [1] |

| mGluR2 | Calcium Mobilization | IC50 | Not explicitly stated, but described as completely blocking glutamate-induced mobilization | Human/Rat | [1] |

| mGluR3 | Calcium Mobilization | IC50 | Not explicitly stated, but described as completely blocking glutamate-induced mobilization and equipotent to mGluR2 | Human/Rat | [1] |

| Parameter | Species | Value | Route of Administration | Reference |

| Oral Bioavailability (F) | Rodent (Mouse/Rat) | 30% | Oral gavage | [1][5] |

| Brain Penetrance (CSF conc/total plasma conc ratio) | Rodent (Mouse/Rat) | 0.8 | Not specified | [1][5] |

Signaling Pathway and Mechanism of Action

The antidepressant-like effects of this compound are attributed to its ability to disinhibit glutamate release in brain regions implicated in depression, such as the prefrontal cortex. By acting as a NAM at presynaptic mGluR2/3 autoreceptors, which normally suppress glutamate release, this compound leads to an increase in synaptic glutamate levels. This, in turn, is thought to enhance signaling through postsynaptic AMPA receptors and activate downstream pathways, including the brain-derived neurotrophic factor (BDNF) and mammalian target of rapamycin (B549165) (mTOR) signaling cascades.[9][10][11][12] These pathways are crucial for synaptic plasticity and are implicated in the therapeutic effects of rapid-acting antidepressants.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of scientific findings. Below are generalized protocols for key assays used to characterize this compound, based on standard methodologies in the field.

In Vitro Assays

This assay measures the activation of G-proteins coupled to mGluR2/3. As a functional assay, it can determine the potency and efficacy of ligands.[4][6][13][14][15][16][17]

-

Membrane Preparation: Membranes from cells expressing recombinant human or rat mGluR2 or mGluR3 are prepared.

-

Assay Buffer: A typical buffer contains 50 mM Tris-HCl, 100 mM NaCl, 3 mM MgCl₂, and 1 mM EDTA, pH 7.4.

-

Incubation: Membranes are incubated with varying concentrations of this compound in the presence of a fixed concentration of glutamate (agonist) and [³⁵S]GTPγS.

-

Termination and Scintillation Counting: The binding reaction is terminated by rapid filtration, and the amount of bound [³⁵S]GTPγS is quantified using a scintillation counter.

-

Data Analysis: The concentration-response curves are analyzed to determine the IC₅₀ of this compound.

This assay measures changes in intracellular calcium concentration upon receptor activation, typically using a fluorometric imaging plate reader (FLIPR).[18][19][20][21][22][23]

-

Cell Culture: Cells co-expressing mGluR2 or mGluR3 and a chimeric G-protein (e.g., Gαqi5) that couples the receptor to the phospholipase C pathway are cultured in microplates.

-

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Addition: The plate is placed in a FLIPR instrument, and baseline fluorescence is measured before the addition of glutamate and varying concentrations of this compound.

-

Fluorescence Measurement: Changes in fluorescence, indicative of intracellular calcium mobilization, are recorded in real-time.

-

Data Analysis: Concentration-response curves are generated to determine the IC₅₀ of this compound.

In Vivo Assays

The FST is a widely used behavioral test to assess antidepressant-like activity in rodents.[4][14][18][24][25][26][27][28]

-

Apparatus: A transparent cylindrical container filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.

-

Procedure: Mice are individually placed in the water-filled cylinder for a 6-minute session.

-

Behavioral Scoring: The duration of immobility (floating with only movements necessary to keep the head above water) is recorded, typically during the last 4 minutes of the test.

-

Drug Administration: this compound or vehicle is administered at a specified time before the test.

-

Data Analysis: The immobility time of the drug-treated group is compared to the vehicle-treated group. A significant reduction in immobility is indicative of an antidepressant-like effect.[1]

The TST is another common behavioral despair model used to screen for antidepressant drugs.[2][13][24][29][30]

-

Apparatus: A device from which a mouse can be suspended by its tail.

-

Procedure: Mice are individually suspended by their tails for a 6-minute period.

-

Behavioral Scoring: The duration of immobility is recorded throughout the 6-minute session.

-

Drug Administration: this compound or vehicle is administered prior to the test.

-

Data Analysis: A comparison of the immobility time between the treated and control groups is performed. A decrease in immobility suggests antidepressant-like properties.[1]

Conclusion

This compound represents a significant tool for investigating the therapeutic potential of mGluR2/3 negative allosteric modulation. Its demonstrated efficacy in preclinical models of depression, coupled with a well-defined mechanism of action, makes it a valuable compound for further research and drug development efforts in the field of neuropsychiatric disorders. The experimental protocols and data presented in this guide are intended to provide a solid foundation for researchers and scientists working with this and similar compounds.

References

- 1. Characterization of an mGluR2/3 negative allosteric modulator in rodent models of depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Structural basis of positive allosteric modulation of metabotropic glutamate receptor activation and internalization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Drug Metabolism and Pharmacokinetics, the Blood-Brain Barrier, and Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound [medbox.iiab.me]

- 9. elifesciences.org [elifesciences.org]

- 10. Site-directed mutagenesis of the serotonin 5-Hydroxytryptamine2c receptor: identification of amino acids responsible for sarpogrelate binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Effect of novel allosteric modulators of metabotropic glutamate receptors on drug self-administration and relapse: a review of preclinical studies and their clinical implications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. brieflands.com [brieflands.com]

- 18. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. An overview of Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. What is CNS pharmacokinetics and how is it measured? [synapse.patsnap.com]

- 21. researchgate.net [researchgate.net]

- 22. Table 5, Reagents and resources for the calcium mobilization assay - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. Optimized analysis of the forced swim test using an automated experimental system: detailed time course study in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]

- 25. scite.ai [scite.ai]

- 26. researchgate.net [researchgate.net]

- 27. A novel family of potent negative allosteric modulators of group II metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. The tail suspension test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. The Forced Swim Test for Depression-Like Behavior in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Structural determinants of allosteric antagonism at metabotropic glutamate receptor 2: mechanistic studies with new potent negative allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]

Ro4491533 as a negative allosteric modulator of mGluR2/3

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Ro4491533 is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptors 2 and 3 (mGluR2 and mGluR3).[1][2][3] As a non-competitive antagonist, it binds to a site on the receptor distinct from the orthosteric site where the endogenous ligand, glutamate, binds. This allosteric modulation results in a reduction of the receptor's response to glutamate.[4] this compound is equipotent at both mGluR2 and mGluR3 and displays no significant activity at other mGluR subtypes.[1][2][3] Preclinical studies have demonstrated its potential as a novel therapeutic agent, particularly for the treatment of depression, exhibiting rapid antidepressant-like effects in various rodent models.[1][2][5] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, pharmacological properties, experimental protocols, and key in vivo data.

Pharmacological Profile

This compound's primary mechanism of action is the negative allosteric modulation of mGluR2 and mGluR3. These receptors are G-protein coupled receptors (GPCRs) that, upon activation by glutamate, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By binding to an allosteric site within the transmembrane domain of the receptor, this compound reduces the affinity and/or efficacy of glutamate, thereby attenuating this signaling cascade.[6][7] This action is believed to contribute to its antidepressant effects by increasing glutamatergic transmission in key brain regions, a mechanism shared with other rapid-acting antidepressants like ketamine.[5][8]

Quantitative Data

The following tables summarize the available quantitative data for this compound.

| Receptor Subtype | Assay Type | Parameter | Value | Species | Reference |

| mGluR2 | GTPγS Binding | IC50 | Not explicitly stated, but described as potent | Human/Rat | [1] |

| mGluR3 | GTPγS Binding | IC50 | Not explicitly stated, but described as potent and equipotent to mGluR2 | Human/Rat | [1] |

| mGluR2 | Calcium Mobilization | IC50 | Not explicitly stated, but described as completely blocking glutamate-induced mobilization | Human/Rat | [1] |

| mGluR3 | Calcium Mobilization | IC50 | Not explicitly stated, but described as completely blocking glutamate-induced mobilization and equipotent to mGluR2 | Human/Rat | [1] |

| Parameter | Species | Value | Route of Administration | Reference |

| Oral Bioavailability (F) | Rodent (Mouse/Rat) | 30% | Oral gavage | [1][5] |

| Brain Penetrance (CSF conc/total plasma conc ratio) | Rodent (Mouse/Rat) | 0.8 | Not specified | [1][5] |

Signaling Pathway and Mechanism of Action

The antidepressant-like effects of this compound are attributed to its ability to disinhibit glutamate release in brain regions implicated in depression, such as the prefrontal cortex. By acting as a NAM at presynaptic mGluR2/3 autoreceptors, which normally suppress glutamate release, this compound leads to an increase in synaptic glutamate levels. This, in turn, is thought to enhance signaling through postsynaptic AMPA receptors and activate downstream pathways, including the brain-derived neurotrophic factor (BDNF) and mammalian target of rapamycin (mTOR) signaling cascades.[9][10][11][12] These pathways are crucial for synaptic plasticity and are implicated in the therapeutic effects of rapid-acting antidepressants.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of scientific findings. Below are generalized protocols for key assays used to characterize this compound, based on standard methodologies in the field.

In Vitro Assays

This assay measures the activation of G-proteins coupled to mGluR2/3. As a functional assay, it can determine the potency and efficacy of ligands.[4][6][13][14][15][16][17]

-

Membrane Preparation: Membranes from cells expressing recombinant human or rat mGluR2 or mGluR3 are prepared.

-

Assay Buffer: A typical buffer contains 50 mM Tris-HCl, 100 mM NaCl, 3 mM MgCl₂, and 1 mM EDTA, pH 7.4.

-

Incubation: Membranes are incubated with varying concentrations of this compound in the presence of a fixed concentration of glutamate (agonist) and [³⁵S]GTPγS.

-

Termination and Scintillation Counting: The binding reaction is terminated by rapid filtration, and the amount of bound [³⁵S]GTPγS is quantified using a scintillation counter.

-

Data Analysis: The concentration-response curves are analyzed to determine the IC₅₀ of this compound.

This assay measures changes in intracellular calcium concentration upon receptor activation, typically using a fluorometric imaging plate reader (FLIPR).[18][19][20][21][22][23]

-

Cell Culture: Cells co-expressing mGluR2 or mGluR3 and a chimeric G-protein (e.g., Gαqi5) that couples the receptor to the phospholipase C pathway are cultured in microplates.

-

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Addition: The plate is placed in a FLIPR instrument, and baseline fluorescence is measured before the addition of glutamate and varying concentrations of this compound.

-

Fluorescence Measurement: Changes in fluorescence, indicative of intracellular calcium mobilization, are recorded in real-time.

-

Data Analysis: Concentration-response curves are generated to determine the IC₅₀ of this compound.

In Vivo Assays

The FST is a widely used behavioral test to assess antidepressant-like activity in rodents.[4][14][18][24][25][26][27][28]

-

Apparatus: A transparent cylindrical container filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.

-

Procedure: Mice are individually placed in the water-filled cylinder for a 6-minute session.

-

Behavioral Scoring: The duration of immobility (floating with only movements necessary to keep the head above water) is recorded, typically during the last 4 minutes of the test.

-

Drug Administration: this compound or vehicle is administered at a specified time before the test.

-

Data Analysis: The immobility time of the drug-treated group is compared to the vehicle-treated group. A significant reduction in immobility is indicative of an antidepressant-like effect.[1]

The TST is another common behavioral despair model used to screen for antidepressant drugs.[2][13][24][29][30]

-

Apparatus: A device from which a mouse can be suspended by its tail.

-

Procedure: Mice are individually suspended by their tails for a 6-minute period.

-

Behavioral Scoring: The duration of immobility is recorded throughout the 6-minute session.

-

Drug Administration: this compound or vehicle is administered prior to the test.

-

Data Analysis: A comparison of the immobility time between the treated and control groups is performed. A decrease in immobility suggests antidepressant-like properties.[1]

Conclusion

This compound represents a significant tool for investigating the therapeutic potential of mGluR2/3 negative allosteric modulation. Its demonstrated efficacy in preclinical models of depression, coupled with a well-defined mechanism of action, makes it a valuable compound for further research and drug development efforts in the field of neuropsychiatric disorders. The experimental protocols and data presented in this guide are intended to provide a solid foundation for researchers and scientists working with this and similar compounds.

References

- 1. Characterization of an mGluR2/3 negative allosteric modulator in rodent models of depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Structural basis of positive allosteric modulation of metabotropic glutamate receptor activation and internalization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Drug Metabolism and Pharmacokinetics, the Blood-Brain Barrier, and Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound [medbox.iiab.me]

- 9. elifesciences.org [elifesciences.org]

- 10. Site-directed mutagenesis of the serotonin 5-Hydroxytryptamine2c receptor: identification of amino acids responsible for sarpogrelate binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Effect of novel allosteric modulators of metabotropic glutamate receptors on drug self-administration and relapse: a review of preclinical studies and their clinical implications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. brieflands.com [brieflands.com]

- 18. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. An overview of Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. What is CNS pharmacokinetics and how is it measured? [synapse.patsnap.com]

- 21. researchgate.net [researchgate.net]

- 22. Table 5, Reagents and resources for the calcium mobilization assay - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. Optimized analysis of the forced swim test using an automated experimental system: detailed time course study in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]

- 25. scite.ai [scite.ai]

- 26. researchgate.net [researchgate.net]